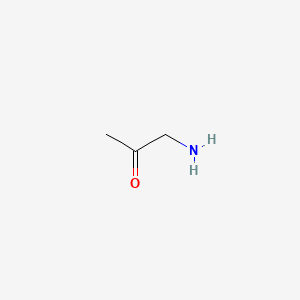
Aminoacetone
Overview
Description
Aminoacetone is an organic compound with the formula CH3C(O)CH2NH2 . It is a metabolite implicated in the biosynthesis of methylglyoxal . It is also produced during the catabolism of the amino acid threonine .
Synthesis Analysis
This compound is synthesized through various methods. One such method involves the merger of transition metal and photoredox catalysis, enabling a direct enantioselective acylation of α-amino C (sp3)-H bonds with carboxylic acids . Another method involves a thiol-promoted site-specific addition of 1,3-dioxolane to imines through a radical chain process . This compound is also produced during the catabolism of the amino acid threonine .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is implicated in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine . It also participates in reactions catalyzed by the Maillard reaction and Strecker degradation .Physical And Chemical Properties Analysis
This compound has a boiling point of 120.6±23.0 °C at 760 mmHg, a vapour pressure of 15.1±0.2 mmHg at 25°C, an enthalpy of vaporization of 35.9±3.0 kJ/mol, and a flash point of 26.8±22.6 °C .Scientific Research Applications
Antitumor Agent Precursor
Aminoacetone serves as a key metabolic precursor in the production of azinomycin A, an antitumor agent. The synthesis of azinomycin A involves a bifurcation in the biosynthetic pathway, where this compound competes with other metabolic substrates, thereby influencing the production ratio of azinomycin A and B (Sharma et al., 2009).
Role in Methylglyoxal Production
This compound is implicated as a biological source of methylglyoxal, a compound involved in protein crosslinking and DNA addition. This process is significant in the context of age-related disorders like diabetes. This compound's interaction with hemoglobin, leading to structural changes, has been studied for its potential as a biomarker in diabetes (Ramos et al., 2021).
Oxidative Damage to Mitochondria
This compound is shown to cause oxidative damage to isolated rat liver mitochondria. This damage is mediated by iron-catalyzed aerobic oxidation, leading to mitochondrial membrane permeabilization. The study highlights the potential role of accumulated this compound in conditions like diabetes mellitus (Dutra & Bechara, 2004).
Oxidation Catalyzed by Ferricytochrome c
Ferricytochrome c can oxidize this compound to methylglyoxal, a process accelerated in the presence of oxygen. This reaction might play a role in redox imbalance and adverse mitochondrial responses, particularly in diabetic conditions where this compound could be accumulated (Sartori et al., 2013).
Iron Release from Ferritin
Studies have shown that the aerobic oxidation of this compound, particularly in the presence of iron ions, can lead to the release of iron from ferritin. This process may trigger pathological responses in diseases associated with iron overload and oxidative stress, such as noninsulin-dependent diabetes (Dutra et al., 2001).
Oxidative Modification of Ceruloplasmin
This compound has been found to induce oxidative effects on ceruloplasmin, a plasma copper transporter, through reactive oxygen species. This finding has implications for understanding the antioxidant role of ceruloplasmin and iron uptake, especially in diabetes mellitus where this compound levels increase (Dutra et al., 2005).
Production in Vascular Smooth Muscle Cells
This compound has been identified as a potent precursor of methylglyoxal production in vascular smooth muscle cells. This production is significant in understanding the pathophysiological changes in conditions like diabetes, hypertension, and aging (Dhar et al., 2008).
Detection and Quantification in Biological Samples
This compound can be quantitatively assessed in tissues, as shown by the development of a fluorometric high-performance liquid chromatography procedure. This method allows for the simultaneous determination of this compound and methylamine, providing valuable insights into their roles in various physiological and pathological conditions (Xiao & Yu, 2009).
Role in Oxidative Stress and Cell Death
Research indicates that this compound, a source of methylglyoxal, causes oxidative stress and death in insulin-producing cells. This finding is particularly relevant in understanding the damage to pancreatic beta-cells in diabetic patients (Sartori et al., 2008).
Loss of Ferritin Activities
This compound has been found to induce loss of ferroxidase and iron uptake activities in ferritin. This process contributes to intracellular iron-induced oxidative stress, particularly relevant in conditions like ketosis and diabetes mellitus (Dutra et al., 2003).
HPLC Procedure for Detection in Biological Samples
A novel HPLC procedure has been developed for the detection and quantification of this compound, confirming its role as an endogenous substrate for semicarbazide-sensitive amine oxidase. This procedure provides a tool for understanding this compound's metabolism and its implications in various diseases (Kazachkov & Yu, 2005).
Mechanism of Action
Target of Action
Aminoacetone, also known as 1-Aminopropan-2-one, is an organic compound that plays a significant role in various biochemical processes . One of its primary targets is the enzyme Primary Amine Oxidase (PrAO) , also known as Monoamine Oxidase (MAO) . This enzyme is highly expressed in vessels and is involved in the deamination of primary amines .
Mode of Action
This compound interacts with its target, PrAO, by serving as a substrate for the enzyme . The enzyme utilizes this compound, which is obtained from threonine and glycine metabolism, to form methylglyoxal . This interaction results in the production of hydrogen peroxide, reactive aldehydes, and ammonia , which can impair mitochondrial function and jeopardize cellular metabolic integrity and viability .
Biochemical Pathways
This compound is implicated in the biosynthesis of methylglyoxal . It is produced during the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to this compound . This compound is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Pharmacokinetics
It’s known that this compound can be synthesized from isopropylamine via the n,n-dichloroisopropylamine, from hexamethylenetetramine and chloroacetone . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in the production of methylglyoxal, a metabolite that can cause cellular damage . The simultaneous generation of hydrogen peroxide, reactive aldehydes, and ammonia due to the action of this compound can lead to mitochondrial dysfunction and potentially cell death .
Action Environment
It’s known that environmental conditions can affect bacterial respiration, which in turn can impact the efficacy of certain compounds
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Aminoacetone plays a crucial role in biochemical reactions, particularly in the catabolism of threonine. Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which spontaneously decarboxylates to form this compound. This compound is then oxidized and deaminated to produce 2-oxopropanal (methylglyoxal), which is further oxidized to pyruvate . This pathway is significant in mammals as it represents the primary catabolic route for threonine.
This compound interacts with several enzymes and proteins. For instance, it is a substrate for amine oxidases, which catalyze its oxidative deamination. This reaction produces hydrogen peroxide and methylglyoxal, both of which can have pro-oxidant effects . Additionally, this compound can interact with glycine-C-acetyltransferase (GCAT), influencing the production of methylglyoxal and impacting cellular stress responses .
Cellular Effects
This compound affects various cellular processes and cell types. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the production of methylglyoxal from this compound can induce oxidative stress, leading to the activation of stress-response pathways such as the ubiquitin-proteasome system . This can affect protein turnover and cellular homeostasis.
In certain cell types, this compound-induced oxidative stress can lead to cellular damage and apoptosis. At low concentrations, methylglyoxal produced from this compound has been shown to promote healthspan in model organisms like C. elegans by activating stress-response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to methylglyoxal through oxidative deamination by amine oxidases. This reaction generates reactive oxygen species (ROS) and methylglyoxal, both of which can modify cellular components and signaling pathways . Methylglyoxal can form advanced glycation end-products (AGEs) with proteins, altering their function and contributing to cellular aging and disease .
This compound can also interact with enzymes like glycine-C-acetyltransferase, influencing the production of methylglyoxal and modulating cellular stress responses . These interactions highlight the dual role of this compound as both a metabolic intermediate and a modulator of cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable in its gaseous form but can react with itself when condensed . Over time, the oxidative deamination of this compound can lead to the accumulation of methylglyoxal and ROS, resulting in long-term effects on cellular function.
Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage. The temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can promote healthspan by inducing mild oxidative stress and activating stress-response pathways . At high doses, the accumulation of methylglyoxal and ROS can lead to toxic effects, including cellular damage and apoptosis .
Threshold effects have been observed, where low doses of this compound have beneficial effects, while high doses result in toxicity. These findings highlight the importance of dosage in determining the biological effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the catabolism of threonine. Threonine is first converted to 2-amino-3-oxobutyrate, which then decarboxylates to form this compound. This compound is subsequently oxidized to methylglyoxal, which is further metabolized to pyruvate .
This pathway involves enzymes such as threonine dehydrogenase and amine oxidases, which catalyze the conversion of threonine to this compound and its subsequent oxidation . The metabolic flux through this pathway can influence the levels of methylglyoxal and pyruvate, impacting cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can diffuse across cell membranes and interact with intracellular enzymes and proteins . The distribution of this compound within cells can affect its localization and accumulation, influencing its biological effects.
Transporters and binding proteins play a crucial role in regulating the intracellular levels of this compound and its metabolites. These interactions can impact the localization and activity of this compound within different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization can influence its activity and function. For example, the production of methylglyoxal from this compound primarily occurs in the cytoplasm, where amine oxidases are localized .
Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its interactions with other biomolecules and its role in cellular metabolism . The subcellular localization of this compound is crucial for understanding its biochemical properties and cellular effects.
properties
IUPAC Name |
1-aminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGQXUMWHRQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7737-17-9 (hydrochloride) | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10183939 | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
298-08-8 | |
| Record name | (2-Oxopropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



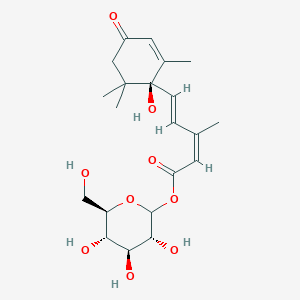
![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)


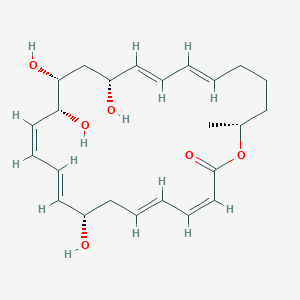
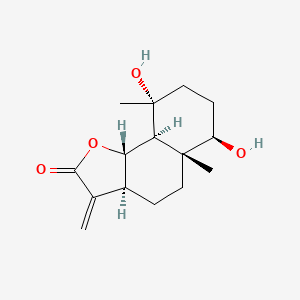
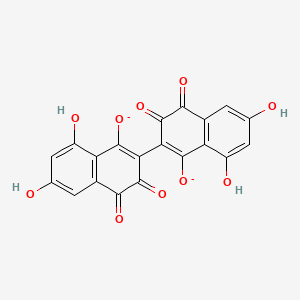
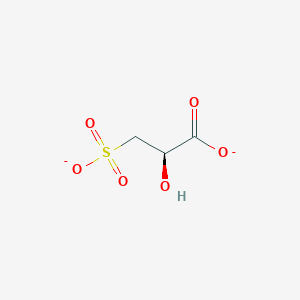
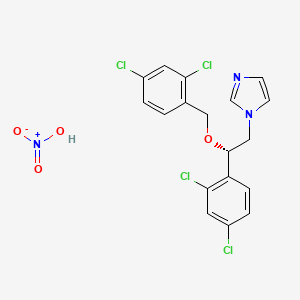



![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)